molecular formula C6H10N2 B1367207 1-propyl-1H-pyrazole CAS No. 32500-67-7

1-propyl-1H-pyrazole

Cat. No. B1367207
CAS RN: 32500-67-7
M. Wt: 110.16 g/mol
InChI Key: BDMFEFZOOOYCKN-UHFFFAOYSA-N
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Description

1-propyl-1H-pyrazole is a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms and three carbon atoms . Pyrazoles have diverse functionality and stereochemical complexity .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry: Therapeutic Scaffolds

The pyrazole moiety, including 1-propylpyrazole, is recognized for its wide range of biological actions. It serves as an effective therapeutic scaffold displaying various pharmacological functions such as antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These compounds are integral in drug discovery, where modifications to the pyrazole core can lead to the development of new drugs with targeted therapeutic effects.

Agrochemistry: Pesticides and Herbicides

In agrochemistry, pyrazole derivatives have been utilized to develop compounds with herbicidal and pesticidal activities. The structural versatility of pyrazoles allows for the synthesis of compounds that can target specific pests or weeds, contributing to the protection of crops and yield optimization .

Coordination Chemistry: Ligand Synthesis

Pyrazoles, including 1-propylpyrazole, can act as ligands in coordination chemistry. They have the ability to coordinate with various metals, forming complexes that are useful in catalysis, material science, and the study of metalloproteins .

Organometallic Chemistry: Catalyst Development

In organometallic chemistry, pyrazole-based ligands are used to create catalysts for various chemical reactions. These catalysts can enhance reaction rates, selectivity, and efficiency, which is crucial for industrial processes and synthetic chemistry .

Green Chemistry: Sustainable Synthesis

The synthesis of pyrazole derivatives, including 1-propylpyrazole, aligns with the principles of green chemistry. Methods such as microwave-assisted synthesis and multicomponent reactions reduce the environmental impact by minimizing waste and energy consumption .

Pharmaceutical Research: Drug Design

Pyrazole derivatives are pivotal in pharmaceutical research for drug design. Their structural framework is conducive to the creation of molecules with potential activity against various diseases, including tuberculosis, microbial infections, fungal infections, inflammation, cancer, and diabetes .

Bioactive Chemical Synthesis

Pyrazole compounds are frequently used as scaffolds in the synthesis of bioactive chemicals. These scaffolds are essential for creating molecules that interact with biological systems, leading to potential applications in medicine and biology .

Analytical Chemistry: Chemical Sensors

Pyrazole derivatives can be employed in the development of chemical sensors. These sensors can detect specific ions or molecules, which is valuable for environmental monitoring, diagnostics, and industrial quality control .

Safety and Hazards

The safety data sheet for 1-propyl-1H-pyrazole suggests that it should be handled with care. It recommends washing face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-2-5-8-6-3-4-7-8/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMFEFZOOOYCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315397
Record name 1-Propyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-propyl-1H-pyrazole

CAS RN

32500-67-7
Record name 1-Propyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32500-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-propyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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